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molecular formula C10H10N2O3S B8452893 Ethyl 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8452893
M. Wt: 238.27 g/mol
InChI Key: SDHLDLAFAIVYGZ-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 2 with (step I) 2-(thiophen-3-yl)acetic acid (0.568 g; 3.78 mmol), oxalyl chloride (0.352 mL; 4.16 mmol) in dichloromethane (12 mL) with few drops of DMF; (step II) ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol); N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (6 mL) and (step III) pyridine (18 mL). The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.343 g (38%) of ethyl 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylate as a yellow solid.
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
0.352 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.05 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
18 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([OH:9])=O)=[CH:2]1.C(Cl)(=O)C(Cl)=O.[NH2:16][C:17](=[N:23]O)[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(N(CC)C(C)C)(C)C>ClCCl.N1C=CC=CC=1.CN(C=O)C>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]2[O:9][N:23]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:16]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
0.568 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0.352 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)OCC)=NO
Step Four
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
18 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CC1=NC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.343 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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